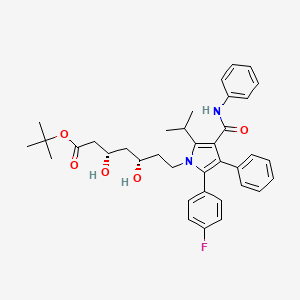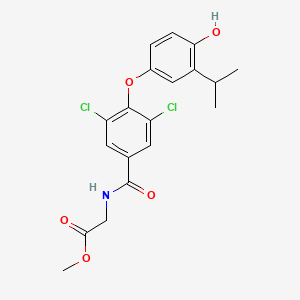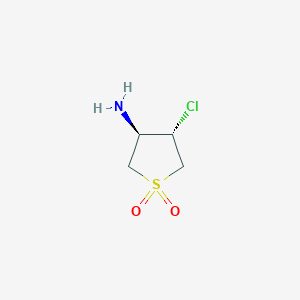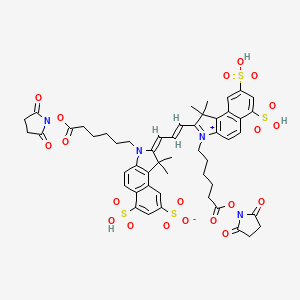![molecular formula C6H14Cl2N2 B12949593 1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)
1,4-Diazabicyclo[4.2.0]octane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diazabicyclo[4.2.0]octane dihydrochloride is a bicyclic organic compound that is highly nucleophilic and serves as a tertiary amine base. It is commonly used as a catalyst and reagent in various organic synthesis processes. This compound is known for its high nucleophilicity and basicity, making it a valuable tool in polymerization and other chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[4.2.0]octane dihydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with formaldehyde and hydrogen chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diazabicyclo[4.2.0]octane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound is highly reactive in nucleophilic substitution reactions due to its nucleophilic nature.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Wissenschaftliche Forschungsanwendungen
1,4-Diazabicyclo[4.2.0]octane dihydrochloride has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,4-Diazabicyclo[4.2.0]octane dihydrochloride involves its role as a nucleophilic catalyst. The compound’s nucleophilicity allows it to participate in various chemical reactions by donating electron pairs to electrophiles. This property makes it effective in promoting reactions such as the formation of carbon-carbon bonds and the activation of electrophilic species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and applications.
Uniqueness
1,4-Diazabicyclo[4.2.0]octane dihydrochloride is unique due to its high nucleophilicity and basicity, which make it an effective catalyst in a wide range of chemical reactions. Its ability to form stable adducts with various reagents further enhances its versatility in organic synthesis .
Eigenschaften
Molekularformel |
C6H14Cl2N2 |
|---|---|
Molekulargewicht |
185.09 g/mol |
IUPAC-Name |
1,4-diazabicyclo[4.2.0]octane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-5-6(1)8;;/h6-7H,1-5H2;2*1H |
InChI-Schlüssel |
YQRGWFVLSGYOMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C1CNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



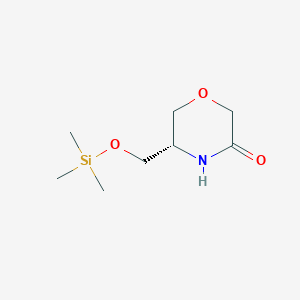

![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)

![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
